2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a pyrazolo[1,5-A]pyrimidine core structure with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyrazolopyrimidine derivative followed by chlorination and carboxylation steps. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the chlorine atom into a hydrogen atom, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of analogs.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions may employ hydrogen gas (H2) in the presence of a metal catalyst.
Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various esters, amides, and substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: The compound is utilized in biological assays to investigate its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its therapeutic potential in drug discovery and development, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to downstream biological effects.
Comparison with Similar Compounds
2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid is compared with other similar compounds such as:
3-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid: Similar core structure but different positions of chlorine and carboxylic acid groups.
6-Bromo-3-chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid: Contains additional bromine atom, leading to different chemical properties.
Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
These compounds share similarities in their core structures but differ in their substituents, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-4(7(12)13)6-9-2-1-3-11(6)10-5/h1-3H,(H,12,13) |
InChI Key |
KXFYOTNVKMNTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)Cl)C(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.